2-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide
説明
特性
IUPAC Name |
2-methyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]imidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-15-19(27-11-4-3-7-18(27)25-15)20(28)24-14-16-8-12-26(13-9-16)22(29)17-6-5-10-23-21(17)30-2/h3-7,10-11,16H,8-9,12-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUQQDZXDTWRPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3CCN(CC3)C(=O)C4=C(N=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine moiety, a nicotinoyl group, and an imidazo[1,2-a]pyridine backbone. Its molecular formula is , with a molecular weight of approximately 400.5 g/mol. The presence of sulfur in the methylthio group and nitrogen in the piperidine ring enhances its biological reactivity.
Inhibition of Signaling Pathways
Research indicates that compounds similar to 2-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide may act as inhibitors of critical signaling pathways involved in tumor growth:
- Hedgehog Signaling Pathway : This pathway is crucial for cell differentiation and proliferation. Inhibitors targeting this pathway have shown promise in reducing tumor growth in various cancer models .
Anticancer Activity
Preliminary studies suggest that this compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : The compound has demonstrated inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values for related compounds have been reported as low as 3.0 µM for potent derivatives .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the piperidine ring or modifications to the imidazo structure can significantly influence potency and selectivity against cancer cell lines .
Preclinical Studies
Several preclinical studies have evaluated the biological activity of this compound and its analogs:
- Antimycobacterial Activity : Related compounds have been screened for their ability to inhibit Mycobacterium tuberculosis, showing selective inhibition with no activity against gram-positive or gram-negative pathogens .
- C-Met Inhibition : Some derivatives have been shown to inhibit c-Met phosphorylation, a critical factor in oncogenic signaling. For instance, modifications to the amide structure enhanced potency significantly .
Comparative Efficacy
A comparative analysis of various derivatives reveals differences in efficacy:
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 22e | EBC cell | 276.8 | c-Met inhibition |
| 22k | EBC cell | 137.5 | c-Met inhibition |
| 3 | MCF-7 | <10 | General anticancer activity |
These findings illustrate that structural modifications can lead to substantial changes in biological activity.
科学的研究の応用
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Mechanism : It modulates the HIF pathway, which is critical in tumor growth regulation under hypoxic conditions.
- Findings : Studies have shown that it induces apoptosis in various cancer cell lines by promoting the expression of pro-apoptotic factors .
Antimicrobial Properties
Preliminary studies suggest potential antimicrobial efficacy against specific bacterial strains:
- Evaluation Methods : Compounds derived from similar structures have been screened using agar well diffusion and double dilution methods.
- Results : Moderate activity against strains such as Staphylococcus aureus and Escherichia coli has been reported .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties:
- Biochemical Pathways : Its interaction with HIF signaling could lead to reduced inflammation through modulation of specific inflammatory mediators .
Case Studies
Recent studies have focused on synthesizing and evaluating the biological activities of this compound:
- Synthesis Methodology : The synthesis involves several steps starting from the preparation of the piperidine ring and subsequent introduction of functional groups.
- Biological Evaluation : The synthesized compounds have undergone rigorous testing for anticancer efficacy against a panel of cancer cell lines, demonstrating significant growth inhibition rates .
類似化合物との比較
Comparison with Structurally Similar Compounds
2-{4-[(4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]piperidin-1-yl}-N-methylacetamide (JNO)
- Molecular Formula : C₁₉H₂₃N₇O
- Molecular Weight : 365.44 g/mol
- Key Structural Features: Imidazo[1,2-a]pyridine fused to a pyrimidine ring. Piperidine-linked acetamide substituent. No methylthio group, unlike the target compound.
- Relevance: JNO () shares the imidazo[1,2-a]pyridine-piperidine scaffold but lacks the methylthio-nicotinoyl group.
2-methyl-N-(2-(3-nitrophenyl)-4-oxothiazolidin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide
- Molecular Formula: Not explicitly stated ().
- Key Structural Features: Imidazo[1,2-a]pyridine-carboxamide backbone. 3-Nitrophenyl and thiazolidinone substituents. Synthesized via a one-pot reaction with 89% yield and melting point 223–226°C ().
- The synthetic yield (89%) suggests efficient methodology applicable to the target molecule’s synthesis .
Tetrahydroimidazo[1,2-a]pyridine Derivatives (e.g., Compound 2d)
- Example: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate
- Molecular Formula : C₂₇H₂₃N₃O₇
- Molecular Weight : 501.49 g/mol
- Key Features :
- Relevance : The tetrahydro modification increases ring saturation, likely enhancing conformational flexibility but reducing aromatic π-stacking interactions compared to the fully aromatic target compound .
2-(4-Methoxyphenyl)-3-nitroimidazo[1,2-a]pyrimidine
- Molecular Formula : C₁₃H₁₀N₄O₃
- Molecular Weight : 270.24 g/mol
- Key Features :
- Imidazo[1,2-a]pyrimidine core (vs. pyridine in the target compound).
- Methoxyphenyl and nitro substituents.
- The methoxy group may enhance solubility relative to the methylthio group in the target molecule .
Structural and Functional Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
